Cas no 1806967-52-1 (4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid)

4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid
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- Inchi: 1S/C9H7BrF3NO4/c10-5-3(6(15)8(16)17)1-2-4(14)7(5)18-9(11,12)13/h1-2,6,15H,14H2,(H,16,17)
- InChI Key: XIWGUXZDKQAXQC-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=CC=1C(C(=O)O)O)N)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 315
- XLogP3: 2
- Topological Polar Surface Area: 92.8
4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015023703-1g |
4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid |
1806967-52-1 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid Related Literature
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid
Chemical Profile of 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic Acid (CAS No. 1806967-52-1)
4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid, identified by its CAS number 1806967-52-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of α-hydroxy acids, but with unique substituents that enhance its pharmacological potential. The presence of an amino group, a bromine atom, and a trifluoromethoxy group makes it a versatile scaffold for drug design and development.
The molecular structure of 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid consists of a benzene ring substituted with these functional groups. The amino group (–NH₂) at the 4-position contributes to basic properties, enabling interactions with acidic moieties in biological systems. The bromine atom (–Br) at the 2-position introduces electrophilicity, making it susceptible to nucleophilic substitution reactions, which is crucial for further derivatization. The trifluoromethoxy group (–OCH₂CF₃) at the 3-position enhances lipophilicity and metabolic stability, characteristics that are often desirable in drug candidates.
In recent years, 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it an attractive building block for designing molecules with enhanced binding affinity and selectivity. For instance, the combination of the amino and bromine groups allows for facile coupling with heterocyclic scaffolds, which are prevalent in many bioactive compounds.
One of the most promising applications of 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid is in the development of anticancer agents. The trifluoromethoxy group has been shown to improve drug penetration across biological membranes, a critical factor for effective cancer therapy. Additionally, the bromine atom can be utilized in cross-coupling reactions to introduce aryl or heteroaryl groups, which are frequently found in kinase inhibitors—a major class of anticancer drugs. Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various kinases, including those overexpressed in resistant tumor cells.
Another area where 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid shows promise is in the treatment of inflammatory diseases. The amino group can be exploited to design molecules that modulate inflammatory pathways by interacting with specific enzymes or receptors. Moreover, the trifluoromethoxy group can enhance metabolic stability, allowing for longer half-lives and improved bioavailability. Preliminary research indicates that certain derivatives of this compound may have anti-inflammatory effects comparable to existing therapeutics but with potentially fewer side effects.
The synthesis of 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available mandelic acid derivatives, selective halogenation and functionalization techniques are employed to introduce the bromine and trifluoromethoxy groups. The introduction of the amino group typically occurs via nucleophilic substitution or reductive amination reactions. These synthetic routes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
The pharmacokinetic properties of 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid are also subjects of intense study. Due to its structural complexity, understanding how it is metabolized and excreted is crucial for optimizing its therapeutic index. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize its metabolic pathways. These studies provide valuable insights into how modifications to its structure can influence its bioavailability and duration of action.
In conclusion, 4-Amino-2-bromo-3-(trifluoromethoxy)mandelic acid (CAS No. 1806967-52-1) is a multifaceted compound with significant potential in drug discovery and development. Its unique structural features enable it to serve as a versatile intermediate for synthesizing novel therapeutic agents targeting various diseases, particularly cancer and inflammation-related disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the next generation of pharmaceuticals.
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